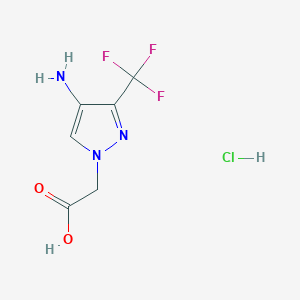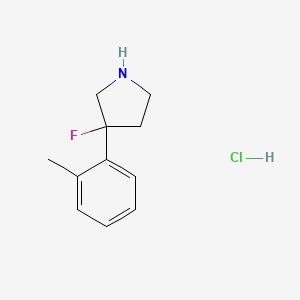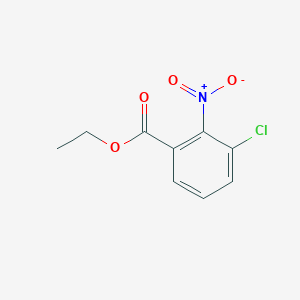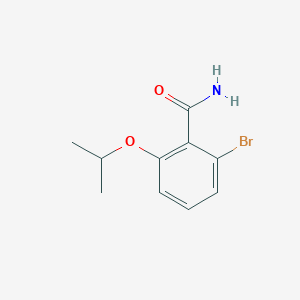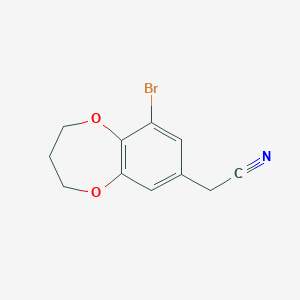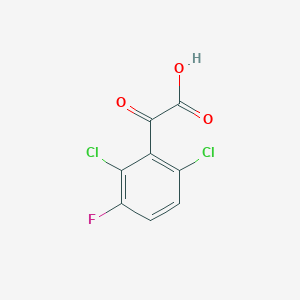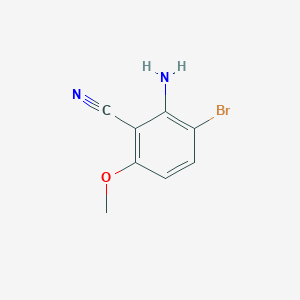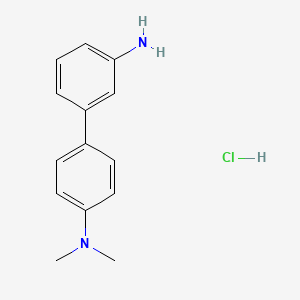
4-(3-aminophenyl)-N,N-dimethylaniline hydrochloride
概要
説明
Aminophenyl compounds are a class of organic compounds that contain an amino group (-NH2) attached to a phenyl group (a benzene ring). They are used in the synthesis of various pharmaceuticals and other organic compounds .
Synthesis Analysis
The synthesis of aminophenyl compounds often involves the reaction of a phenyl compound with a nitrogen-containing reagent. For example, aniline, which is a simple aminophenyl compound, can be synthesized by reducing nitrobenzene with iron and hydrochloric acid .Molecular Structure Analysis
The molecular structure of aminophenyl compounds can be analyzed using various spectroscopic techniques, such as infrared spectroscopy, nuclear magnetic resonance (NMR), and X-ray crystallography .Chemical Reactions Analysis
Aminophenyl compounds can undergo various chemical reactions due to the presence of the amino group. For example, they can react with carboxylic acids to form amides, or with alkyl halides to form secondary or tertiary amines .Physical And Chemical Properties Analysis
The physical and chemical properties of aminophenyl compounds, such as their melting point, boiling point, solubility, and reactivity, can be determined using various analytical techniques .科学的研究の応用
Metabolic Studies and Carcinogenic Properties
Research on compounds structurally related to 4-(3-aminophenyl)-N,N-dimethylaniline hydrochloride, such as dimethylanilines, has shown their involvement in metabolic pathways and carcinogenic properties. For instance, studies on 3:4-dimethylaniline highlighted its carcinogenic effects when fed to rats, leading to an increase in pituitary gland tumors. This compound's metabolism in rats has been detailed, providing insights into its biological interactions and effects (Boyland & Sims, 1959).
Histochemical Applications
Acid catalysis has been explored for the formaldehyde condensation reaction, showing sensitivity in histochemical demonstrations of tryptamines and phenylethylamines. This approach, utilizing hydrochloric acid, significantly enhances fluorescence yields, offering a method with high specificity for indolylethylamines and phenylethylamines. This technique has potential applications in distinguishing structurally related compounds based on their reactivity (Björklund & Stenevi, 1970).
Chemical Synthesis and Photochemistry
Several studies have explored the synthetic utility of haloanilines and their derivatives in chemical reactions. For example, photoheterolysis of haloanilines in the presence of aromatics and alkenes has been utilized for the synthesis of aryl- and alkylanilines. This process involves heterolytic dehalogenation and cation trapping, leading to the formation of various substituted anilines. Such synthetic methods provide valuable tools for creating complex organic molecules (Fagnoni, Mella, & Albini, 1999).
Microbial Degradation and Environmental Applications
Research has also delved into the enzymatic breakdown of aromatic compounds, including anilines. One study on Pseudomonas putida isolated an enzyme crucial for the microbial degradation of phenylalanine, tyrosine, and many aromatic amines. This enzyme, 4-hydroxyphenylacetic acid 3-hydroxylase, showcases the microbial pathways that can be harnessed for environmental cleanup and bioremediation efforts (Raju, Kamath, & Vaidyanathan, 1988).
Novel Compounds and Biological Activity
The discovery of new compounds with significant biological activity is another area of application. For instance, novel cyclic peptides with cytotoxic and antimicrobial properties have been isolated from Streptomyces sp., highlighting the potential of aromatic amines and their derivatives in drug discovery and development (Um et al., 2013).
作用機序
Target of Action
Many aniline derivatives are known to interact with various enzymes and receptors in the body. The specific targets of “4-(3-aminophenyl)-N,N-dimethylaniline hydrochloride” would depend on its specific chemical structure and properties .
Mode of Action
The mode of action would depend on the specific targets of “this compound”. It could potentially act as an inhibitor or activator of its target, leading to changes in the biological activity of that target .
Biochemical Pathways
“this compound” could potentially affect various biochemical pathways depending on its specific targets. This could lead to downstream effects on cellular processes such as signal transduction, gene expression, or metabolic processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” would depend on factors such as its chemical structure, formulation, route of administration, and individual patient factors. These properties would influence the bioavailability of the compound .
Result of Action
The molecular and cellular effects of “this compound” would depend on its mode of action and the specific biochemical pathways it affects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of "this compound" .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-[4-(dimethylamino)phenyl]aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2.ClH/c1-16(2)14-8-6-11(7-9-14)12-4-3-5-13(15)10-12;/h3-10H,15H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBOZJKDKJSGNCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=CC(=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[1-(Aminomethyl)cyclopropyl]acetonitrile hydrochloride](/img/structure/B1528242.png)
![5-Bromo-1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2-methyl-1,4-dihydropyrimidin-4-one](/img/structure/B1528244.png)
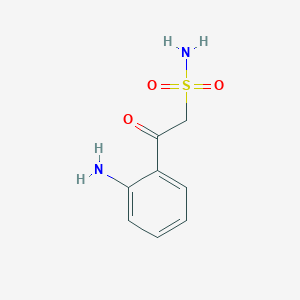
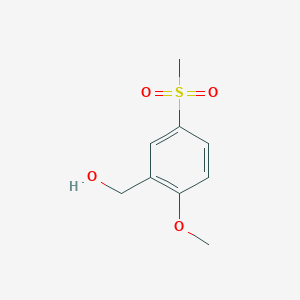
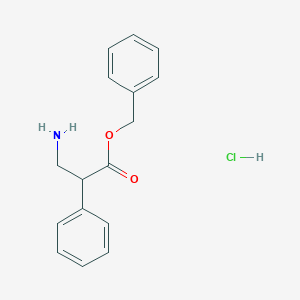
![2-Amino-2-[4-bromo-2-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1528252.png)
